molecular formula C17H17N3O4 B2374151 N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941963-86-6

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No. B2374151
CAS RN: 941963-86-6
M. Wt: 327.34
InChI Key: GPJREYAYLHXBEW-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, commonly known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a member of the oxalamide family of compounds, which are known for their diverse range of properties, including antimicrobial, antiviral, and anticancer activities.

Scientific Research Applications

Synthesis Methods

  • A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may include structures similar to N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, has been developed. This method involves the Meinwald rearrangement and a new rearrangement sequence, proving to be operationally simple and high yielding. It provides a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalysis

  • N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a compound structurally similar to the one , was found effective as a ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, offering a diverse formation of internal alkynes (Chen et al., 2023).

Crystal Structures and Pharmacological Activity

  • The crystal structures of calcium channel antagonists, including 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine (structurally related to the compound ), were determined. The relationship between the molecular structure and pharmacological activity was explored, highlighting the role of ring puckering in biological activity (Triggle et al., 1980).

Alkylation Reactions

  • A procedure for N-ethylation and methylation of 1,3-diphenylureas, which could include derivatives of N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, has been developed, leading to the synthesis of important nitro derivatives used as propellant stabilizers (Curtis, 1988).

Analytical Applications

  • A method for the quantitative determination of a cerebral vasodilator structurally related to the compound was described, using electron capture gas chromatography. This indicates potential analytical applications for similar compounds (Higuchi et al., 1975).

Organometallic Chemistry

  • Arylboronic acids were treated with tellurium tetrachloride to generate substituted aryltellurium trichlorides, including 3,5-dimethylphenyl 2'-nitrophenyl telluride, a compound similar to N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide. This showcases its use in organometallic synthesis (Clark et al., 2002).

Chemical Reactivities and Crystal Engineering

  • The reactivities of isomers similar to the compound were studied, providing insights into self-assemblies and applications in crystal engineering. These studies reveal the impact of structural changes on crystal formation and chemical reactivity (Phukan & Baruah, 2016).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-10-6-11(2)8-13(7-10)18-16(21)17(22)19-15-5-4-14(20(23)24)9-12(15)3/h4-9H,1-3H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJREYAYLHXBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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